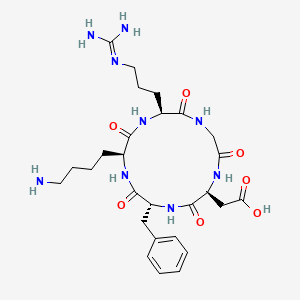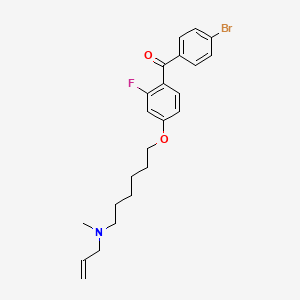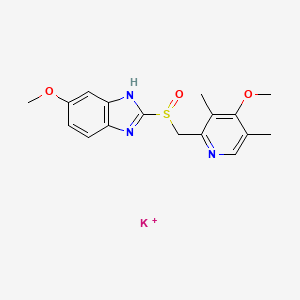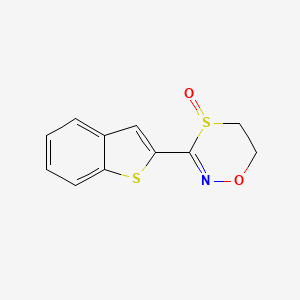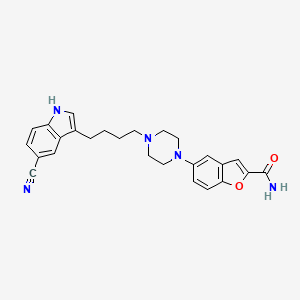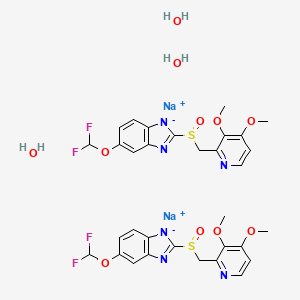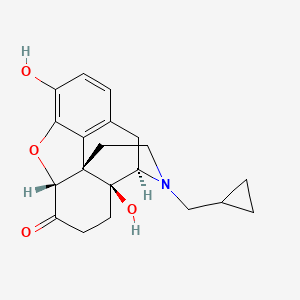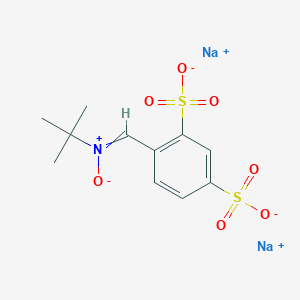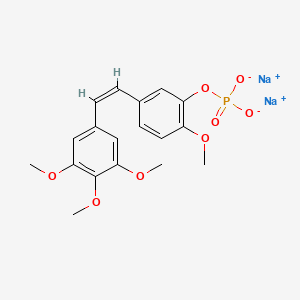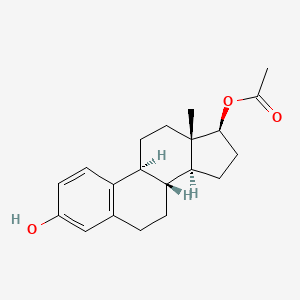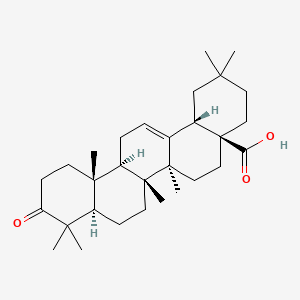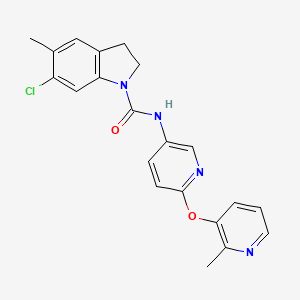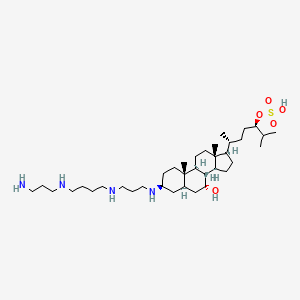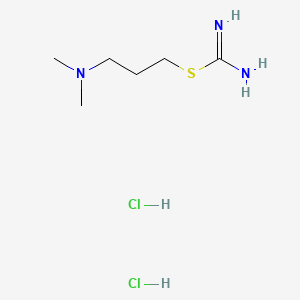
Dimaprit Dihydrochloride
概述
描述
Dimaprit dihydrochloride is a selective histamine H2 receptor agonist. It is known for its ability to stimulate histamine receptors, particularly H2 receptors, which play a crucial role in various physiological processes such as gastric acid secretion, vasodilation, and cardiac rhythm regulation . The compound has a molecular formula of C6H17Cl2N3S and a molecular weight of 234.19 Da .
准备方法
Synthetic Routes and Reaction Conditions: Dimaprit dihydrochloride can be synthesized through the reaction of 3-dimethylaminopropylamine with thiourea, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction typically involves the following steps:
Reaction of 3-dimethylaminopropylamine with thiourea: This step forms the intermediate compound, 3-(dimethylamino)propyl isothiourea.
Addition of hydrochloric acid: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions: Dimaprit dihydrochloride primarily undergoes substitution reactions due to the presence of the isothiourea group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with various nucleophiles, such as amines and thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: The major products are typically substituted isothiourea derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction can yield amine derivatives.
科学研究应用
作用机制
Dimaprit dihydrochloride exerts its effects by selectively binding to histamine H2 receptors. Upon binding, it activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This activation triggers various downstream signaling pathways, resulting in physiological responses such as increased gastric acid secretion, vasodilation, and modulation of immune responses . The compound also inhibits nitric oxide synthase (nNOS), contributing to its central effects upon systemic administration .
相似化合物的比较
Dimaprit dihydrochloride is unique due to its high selectivity for histamine H2 receptors. Similar compounds include:
Betazole: Another histamine H2 receptor agonist, but with different pharmacokinetic properties.
Amthamine: A selective H2 receptor agonist with a different chemical structure and receptor affinity.
Dimethylhistamine: A histamine analog with activity on both H1 and H2 receptors.
This compound stands out due to its specificity and effectiveness in selectively targeting H2 receptors, making it a valuable tool in research and pharmacology .
属性
CAS 编号 |
23256-33-9 |
|---|---|
分子式 |
C6H16ClN3S |
分子量 |
197.73 g/mol |
IUPAC 名称 |
3-(dimethylamino)propyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H |
InChI 键 |
XFELLTMDCGRCBW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCSC(=N)N.Cl.Cl |
规范 SMILES |
CN(C)CCCSC(=N)N.Cl |
Key on ui other cas no. |
23256-33-9 |
Pictograms |
Irritant |
相关CAS编号 |
65119-89-3 (Parent) |
同义词 |
Dihydrochloride, Dimaprit Dimaprit Dimaprit Dihydrochloride Dimaprit Maleate (1:1) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
